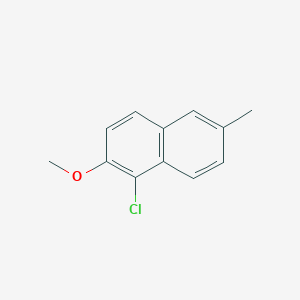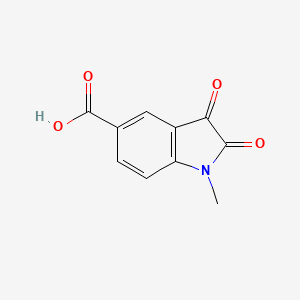
9-(Oxan-3-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Oxan-3-yl)-9H-purine is a chemical compound that belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound features a purine ring system substituted with an oxan-3-yl group. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Oxan-3-yl)-9H-purine typically involves the reaction of a purine derivative with an oxan-3-yl group under specific conditions. One common method includes the use of a base-catalyzed reaction where the purine derivative is treated with an oxan-3-yl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-3-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-(Oxan-3-yl)-9H-purine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of nucleotide analogs. It is used in research to understand the mechanisms of enzyme interactions and nucleotide metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for antiviral and anticancer drugs due to its ability to interfere with nucleotide synthesis and function.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of diagnostic reagents and biochemical assays.
Mecanismo De Acción
The mechanism of action of 9-(Oxan-3-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The oxan-3-yl group can enhance the compound’s binding affinity to these enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of nucleotide metabolism, which is crucial for the proliferation of cancer cells and viruses.
Comparación Con Compuestos Similares
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in DNA.
Theobromine: A purine alkaloid found in cocoa and chocolate.
Uniqueness: 9-(Oxan-3-yl)-9H-purine is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
924663-86-5 |
|---|---|
Fórmula molecular |
C10H12N4O |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
9-(oxan-3-yl)purine |
InChI |
InChI=1S/C10H12N4O/c1-2-8(5-15-3-1)14-7-13-9-4-11-6-12-10(9)14/h4,6-8H,1-3,5H2 |
Clave InChI |
QELYLEZBTLYCKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)N2C=NC3=CN=CN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)



![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)

![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)





